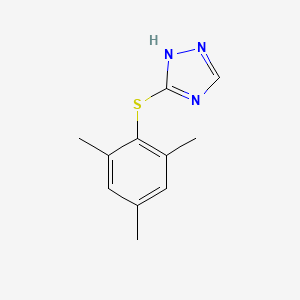

3-(Mesitylthio)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

5-(2,4,6-trimethylphenyl)sulfanyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3S/c1-7-4-8(2)10(9(3)5-7)15-11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) |

InChI Key |

DSESHQYDMRNVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC2=NC=NN2)C |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Mesitylthiol

A direct route involves substituting a halogen atom at the 3-position of 1H-1,2,4-triazole with mesitylthiol. For instance, 3-chloro-1H-1,2,4-triazole reacts with mesitylthiol (Mes-SH) in the presence of a base such as potassium hydroxide (KOH) or triethylamine (TEA). The reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) under reflux, yielding 3-(mesitylthio)-1H-1,2,4-triazole.

Key Considerations:

-

Steric Hindrance : The bulky mesityl group (2,4,6-trimethylphenyl) necessitates prolonged reaction times (12–24 h) to achieve moderate yields (50–65%).

-

Solvent Effects : DMF enhances nucleophilicity but may lead to side reactions; THF offers better selectivity but lower conversion rates.

Cyclization Strategies Involving Thioamides

[3+2] Cycloaddition of Thiohydrazides

Cyclocondensation of thiohydrazides with nitriles or amidines represents a versatile pathway. For example, mesitylthioacetimidohydrazide undergoes cyclization in the presence of iodine (I₂) as an oxidant, forming the triazole ring via C–S and C–N bond formation.

Reaction Conditions:

Mechanistic Insight:

Iodine facilitates dehydrogenation, promoting cyclization while avoiding metal catalysts.

Electrochemical Synthesis

Metal-Free Oxidative Coupling

Yang and Yuan’s electrochemical method, adapted for sulfur incorporation, employs NH₄OAc and mesitylthiol derivatives in an undivided cell. Under constant potential (1.5 V), the reaction proceeds via iodide radical-mediated C–S bond formation, achieving yields up to 82%.

Advantages:

-

Scalability : Gram-scale synthesis without column chromatography.

-

Sustainability : Eliminates transition-metal catalysts and harsh oxidants.

Protection/Deprotection Strategies for Regioselectivity

Lithium-Mediated Directed Metallation

Inspired by CN113651762A, the 1-position of 1H-1,2,4-triazole is first protected with a methyl group via nucleophilic substitution (KOH/CH₃Cl). Subsequent lithiation at the 3-position using LDA (lithium diisopropylamide) enables reaction with mesitylsulfenyl chloride (Mes-SCl), followed by deprotection to yield the target compound.

Stepwise Protocol:

-

Methylation : 1,2,4-Triazole + CH₃Cl → 1-methyl-1H-1,2,4-triazole (89% yield).

-

Lithiation : LDA in THF at −78°C, followed by Mes-SCl addition.

-

Deprotection : Acidic hydrolysis (HCl/MeOH) to remove the methyl group.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The compound can participate in substitution reactions, where the thiophene group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazoles.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to 3-(Mesitylthio)-1H-1,2,4-triazole exhibit activity against various pathogens. For instance, studies have shown that certain 1,2,4-triazole derivatives possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds often range from 15.63 to 250 μg/mL, indicating their potential as effective antimicrobial agents.

Anticancer Properties

The anticancer potential of triazole derivatives has been well-documented. For example, aryl-substituted triazoles have been explored for their efficacy against various cancer cell lines. A study highlighted that derivatives of 3-amino-1,2,4-triazole showed promising results in inhibiting cancer cell growth across multiple types . The mechanisms often involve interference with cellular pathways critical for tumor growth and survival.

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory responses in various biological systems . This application is particularly relevant in the context of chronic diseases where inflammation plays a crucial role.

Fungicides and Herbicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting sterol biosynthesis in fungi. The application of 3-(Mesitylthio)-1H-1,2,4-triazole in agricultural settings could enhance crop protection against fungal pathogens . The effectiveness of these compounds is often evaluated through field trials and laboratory assays.

Polymer Chemistry

The unique structural properties of triazoles allow them to be utilized in the development of new materials. For instance, triazole-based polymers exhibit excellent thermal stability and mechanical properties. They can serve as key intermediates in the synthesis of advanced materials with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Mesitylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In herbicide formulations, the compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with enzyme activity is a critical aspect of its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives

Key Observations :

Key Observations :

- Continuous-flow synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole addresses green chemistry principles by reducing waste and energy consumption .

- Conventional methods (e.g., for 3-substituted methylthio triazoles) rely on metal catalysts like InCl₃, which may pose environmental concerns .

Table 3: Bioactivity Profiles of Triazole Derivatives

Key Observations :

Physicochemical Properties

Table 4: Physical and Chemical Properties

Key Observations :

- The mesitylthio group’s hydrophobicity may limit applications requiring aqueous compatibility but could improve penetration in lipid-rich environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Mesitylthio)-1H-1,2,4-triazole, and what are their limitations?

- Synthetic Routes :

- Method 1 : A two-step process involving nucleophilic substitution of mesitylthiol with 1H-1,2,4-triazole derivatives under basic conditions. This method often suffers from long reaction times due to inefficient mixing in solid-liquid heterogeneous systems and requires excess potassium carbonate .

- Method 2 : Heavy metal-catalyzed coupling reactions (e.g., copper or palladium catalysts). While offering moderate yields, this approach raises environmental concerns due to metal contamination and complex wastewater treatment .

- Limitations : Method 1 is inefficient for scale-up, while Method 2 poses sustainability challenges. Both methods may generate by-products requiring chromatographic purification, reducing overall efficiency.

Q. What physicochemical properties of 3-(Mesitylthio)-1H-1,2,4-triazole are critical for its stability and reactivity in synthetic applications?

- Key Properties :

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, similar to structurally analogous triazole-thioethers .

- Thermal Stability : Susceptible to decomposition under strong acidic/alkaline conditions or oxidative environments, necessitating inert atmospheres during reactions .

Advanced Research Questions

Q. How can continuous flow synthesis improve the production of 3-(Mesitylthio)-1H-1,2,4-triazole compared to batch processes?

- Advantages of Continuous Flow :

- Reduced Reaction Time : Enhanced mass/heat transfer minimizes reaction times (e.g., from hours to minutes) by avoiding inefficient mixing in traditional batch reactors .

- By-Product Suppression : Precise control of residence time and temperature reduces side reactions, improving selectivity .

Q. How can researchers resolve contradictions in spectral data interpretation for 3-(Mesitylthio)-1H-1,2,4-triazole derivatives?

- Analytical Strategies :

- Multi-Technique Validation : Combine - COSY and HSQC NMR to assign overlapping proton signals in the triazole and mesitylthio moieties .

- Computational Support : Use DFT calculations (e.g., B3LYP/6-311G+(d,p)) to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in regiochemistry .

- Case Study : For ambiguous NOE correlations, employ -labeled analogs or X-ray crystallography to confirm substituent positioning .

Q. What strategies optimize reaction conditions for synthesizing 3-(Mesitylthio)-1H-1,2,4-triazole analogs with enhanced bioactivity?

- Optimization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.